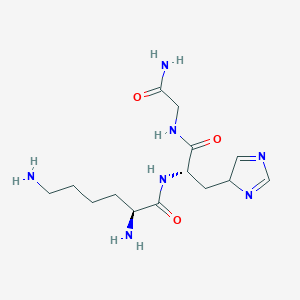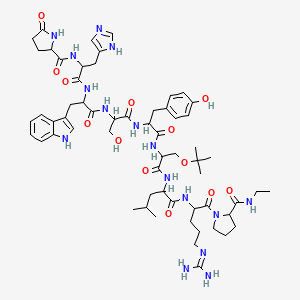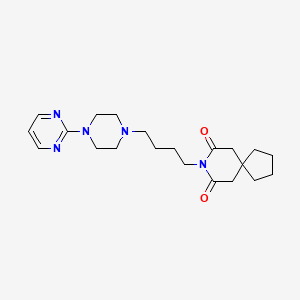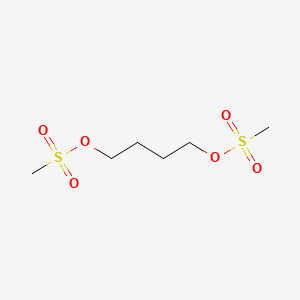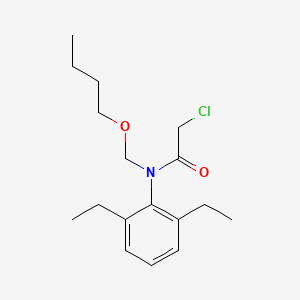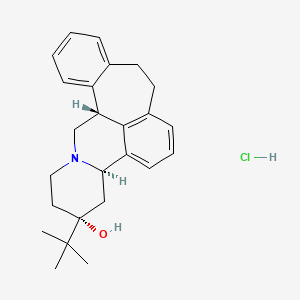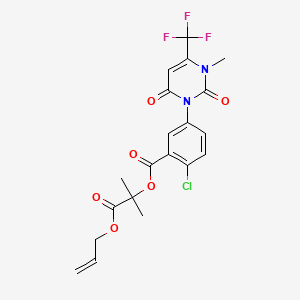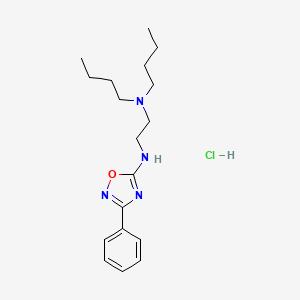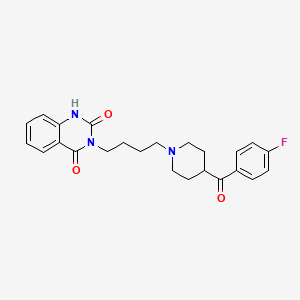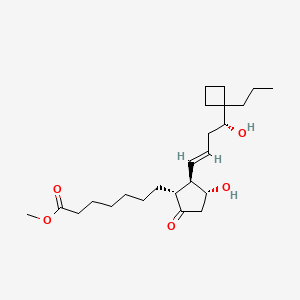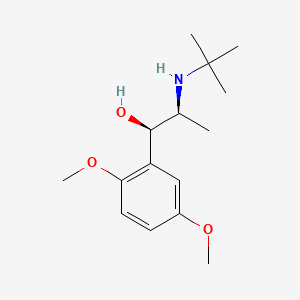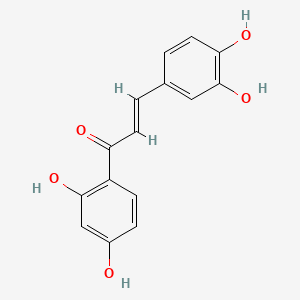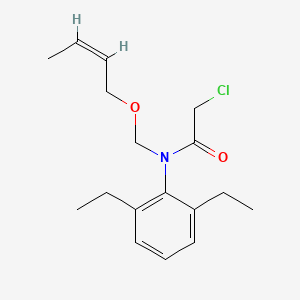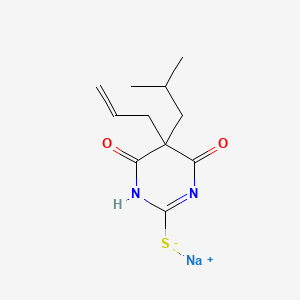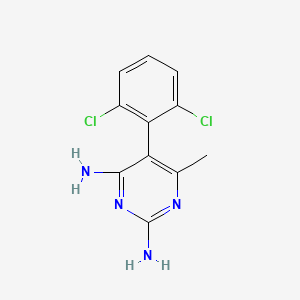
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BW-227C89 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
- Antimalarial Properties : The compound's properties, particularly its antimalarial efficacy, have been explored through structural, bonding, and spectral analysis. Such studies are crucial for understanding how the drug interacts with the target enzyme in malaria treatment (Sherlin et al., 2018).
Synthesis and Applications in Medicine
- Antimalarial Agent Synthesis : Investigations into the synthesis of pyrimidinediamine derivatives have been conducted to evaluate their potential as antimalarial agents, though with mixed results regarding efficacy (Hung & Werbel, 1984).
- Antiviral Activity : Certain derivatives have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
- Antitumor Activity : Synthesized derivatives have demonstrated potent inhibitory effects on mammalian dihydrofolate reductase, indicating potential applications in cancer therapy (Grivsky et al., 1980).
Molecular and Crystal Structure Studies
- Molecular and Crystal Structures : Detailed analysis of the molecular and crystal structures of pyrimidinediamine derivatives provides insights into their pharmacological properties and potential medical applications (Palmer et al., 2009).
Chemical Properties and Synthesis Techniques
- Chemical Synthesis Research : Studies focus on synthesizing and characterizing pyrimidinediamine derivatives for potential use in medical applications (Liu Guo-ji, 2009).
Biological Effects and Interactions
- Effects on Cellular Processes : The impact of derivatives on cellular processes like DNA and nucleic acid metabolism has been explored, providing insights into their biological interactions and potential side effects (Stearns et al., 1962).
Novel Compound Synthesis and Evaluation
- Synthesis of Novel Derivatives : Research includes synthesizing new derivatives and evaluating their biological activities, such as antibacterial properties (Fan et al., 2020).
Antibacterial and Antiviral Applications
- Antibacterial and Antiviral Potential : The synthesis and characterization of derivatives have been linked to potential antibacterial and antiviral applications (Idemudia & Ajibade, 2010).
Propiedades
Número CAS |
130801-57-9 |
|---|---|
Nombre del producto |
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl- |
Fórmula molecular |
C11H10Cl2N4 |
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
5-(2,6-dichlorophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl2N4/c1-5-8(10(14)17-11(15)16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H4,14,15,16,17) |
Clave InChI |
UHMRFXPWJFEXTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BW-227C89; BW 227C89; BW227C89; GW-273227; UNII-8184A0A55F. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



